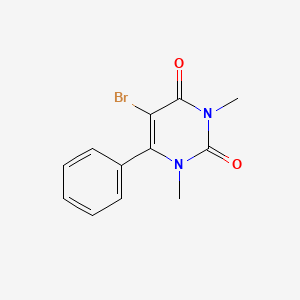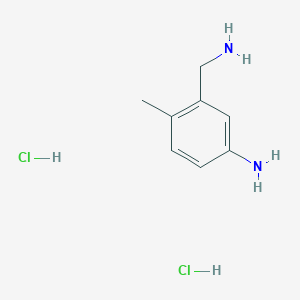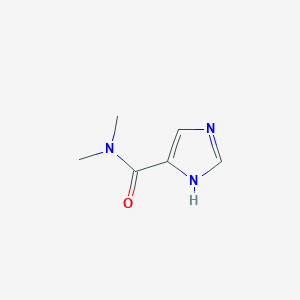
1,2,3,4-Tetrahydroisoquinolin-4-amine
概要
説明
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . It has garnered significant attention in organic and medicinal chemistry due to its presence in various natural and non-natural compounds with intriguing biological properties .
Synthesis Analysis
In recent years, considerable research interest has been directed towards the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydroisoquinolin-4-amine is complex and involves various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .科学的研究の応用
Neurological Research
- Endogenous Presence in the Brain: 1,2,3,4-Tetrahydroisoquinoline and its derivatives have been identified as endogenous amines in rat and human brains. Their presence is significant in the context of Parkinson's disease, as some derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline and 1-benzyl-1,2,3,4-tetrahydroisoquinoline have been found in higher concentrations in parkinsonian patients compared to controls (Kohno et al., 1986), (Kotake et al., 1995).
Chemical Synthesis and Catalysis
- Redox-Annulation Reactions: This compound is used in redox-neutral annulations with various aldehydes, which involve dual C–H bond functionalization. These reactions are significant in organic chemistry for creating complex molecular structures, as demonstrated in several studies by Seidel and colleagues (Zhu & Seidel, 2017), (Paul et al., 2020).
Pharmacological Research
- Neuroprotective Effects: Studies have explored the neuroprotective effects of certain derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline, in protecting dopaminergic neurons, which is relevant for diseases like Parkinson's (Kotake et al., 2005).
Fluorescence and Biochemical Analysis
- Use in Fluorescence Studies: The reaction of these compounds with formaldehyde under mild conditions has been studied for its fluorescence properties, which could be significant in biochemical analysis (Falck et al., 1962).
Synthetic Route Development
- Novel Synthetic Approaches: Researchers have developed new synthetic methods for creating the tetrahydroisoquinoline framework, which is crucial in pharmaceutical drug synthesis (Abrahami et al., 2018).
作用機序
The mechanism of action of 1,2,3,4-Tetrahydroisoquinolin-4-amine and its derivatives is complex and involves unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system . Monoamine oxidase (MAO) inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9,11H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDRYJXTOWQUBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475865 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinolin-4-amine | |
CAS RN |
681448-81-7 | |
| Record name | 1,2,3,4-Tetrahydro-4-isoquinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681448-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-Chloro-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B1626171.png)






